molecular formula C10H13ClN2O B1479310 4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine CAS No. 2098137-91-6

4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine

Cat. No. B1479310
CAS RN: 2098137-91-6
M. Wt: 212.67 g/mol
InChI Key: WSKFTCNJZUZRTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine” are not available, there are general synthetic approaches for pyrimidine derivatives. For instance, one approach involves N-oxidation of 6-chloro-2,4-diaminopyrimidine using H2O2 in the presence of CoFe2O4 magnetic nanocatalyst . Another method involves the reaction of barbituric acid with phosphorus oxychloride .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including those with a 4-chloro-2-cyclopropyl-6-(ethoxymethyl) structure, are known for their potential in cancer treatment. They can act as antimetabolites , interfering with DNA synthesis and function, which is crucial in cancer cell proliferation. These compounds have been studied for their efficacy against various types of cancer, including myeloid leukemia and breast cancer .

Antimicrobial and Antifungal Properties

The pyrimidine core is also associated with antimicrobial and antifungal activities. Researchers have synthesized various pyrimidine derivatives to explore their effectiveness in treating infections caused by bacteria and fungi, which is vital considering the rising concern over antibiotic resistance .

Cardiovascular Therapeutics

In cardiovascular research, pyrimidine derivatives have been investigated as antihypertensive agents . They may work by affecting calcium channels or other targets that regulate blood pressure and heart function, offering new avenues for treating hypertension and related cardiovascular conditions .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for developing new pain relief medications. Their mechanism may involve the inhibition of inflammatory pathways, providing relief from chronic pain conditions .

Antidiabetic Potential

Pyrimidine derivatives have been explored for their role as DPP-IV inhibitors , which are important in the management of type 2 diabetes. By influencing the activity of this enzyme, they can help regulate blood glucose levels and offer a potential treatment for diabetes .

Neuroprotective Effects

There is interest in the neuroprotective effects of pyrimidine derivatives, particularly in the context of ocular diseases . They may promote vascular relaxation in the ocular ciliary artery and protect retinal ganglion cells, which is significant for conditions like glaucoma .

Antiviral Research

The structure of pyrimidine derivatives has been utilized in the development of anti-HIV medications . Their ability to interfere with viral replication makes them valuable in the ongoing fight against HIV and other viral infections .

Agrochemical Applications

Beyond medical applications, pyrimidine derivatives are used in agrochemistry. They serve as building blocks for compounds that can act as pesticides or herbicides , contributing to the protection of crops and ensuring food security .

Safety and Hazards

The safety data sheet for “4-Chloro-2-(methylthio)pyrimidine” indicates that it is harmful if swallowed and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-14-6-8-5-9(11)13-10(12-8)7-3-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKFTCNJZUZRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(ethoxymethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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